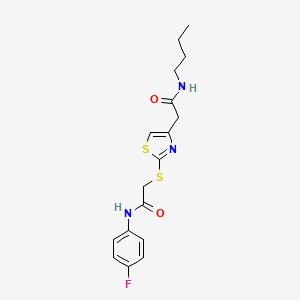

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including antitumor properties . These compounds often feature additional functional groups that can significantly influence their chemical behavior and biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid or its derivatives. For instance, the synthesis of 2-(4-aminophenyl)benzothiazole structures, which are closely related to the compound , was achieved by reacting 4-aminobenzoic acid with 2-aminothiophenol using microwave irradiation . Subsequent acetylation and reaction with various heterocyclic ring systems yield a variety of acetamide derivatives with potential antitumor activity . Although the specific synthesis of "N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety and additional substituents that can influence the molecule's electronic properties and interactions with biological targets. For example, the introduction of a fluorine atom, as seen in the 4-fluorophenyl group of the compound , can enhance the molecule's lipophilicity and potentially its ability to penetrate cellular membranes . The molecular structure can be further analyzed using spectroscopic techniques such as FT-IR, UV-Vis, and NMR, as well as X-ray diffraction .

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can undergo various chemical reactions depending on their substituents. The presence of an acetamide group can facilitate reactions such as acylation, while the thiazole ring can participate in nucleophilic substitutions. The reactivity of these compounds can be influenced by the electronic effects of substituents like the 4-fluorophenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, including "N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide," are determined by their molecular structure. These properties include solubility, melting point, and acidity (pKa). The pKa values provide insight into the compound's ionization state under physiological conditions, which is crucial for its interaction with biological targets . The introduction of electron-withdrawing or electron-donating groups can significantly alter these properties, affecting the compound's biological activity and pharmacokinetics.

Aplicaciones Científicas De Investigación

Optoelectronic Properties

Thiazole-based compounds, including derivatives similar to N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, have been explored for their optoelectronic properties. Research has demonstrated that thiazole-containing monomers can be polymerized to create conducting polymers with potential applications in optoelectronics, such as in the development of new types of displays or sensors (Camurlu & Guven, 2015).

Anticancer Screening

The structural motif of thiazole and its derivatives has been extensively studied for anticancer properties. For example, new imidazothiadiazole analogs have shown promise in anticancer screening, indicating the potential of thiazole derivatives in developing treatments for cancer (Abu-Melha, 2021).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity, highlighting the compound's relevance in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antibacterial Evaluation

Research on N-phenylacetamide derivatives containing 4-arylthiazole moieties has revealed their potent antibacterial activities against various bacteria strains. This suggests the utility of thiazole derivatives in creating new antibacterial agents, which could be critical in combating antibiotic-resistant bacteria (Lu et al., 2020).

Antitumor Activity

Thiazole derivatives have been evaluated for their antitumor activities, with some compounds showing considerable anticancer activity against various cancer cell lines. This underscores the potential of thiazole-based compounds in oncology, offering a pathway for new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Kinase Inhibition

Compounds containing thiazole structures have been investigated for their inhibitory effects on enzymes like Src kinase. Such studies are vital for understanding the compound's potential in treating diseases mediated by kinase activity, such as certain cancers (Fallah-Tafti et al., 2011).

Propiedades

IUPAC Name |

N-butyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S2/c1-2-3-8-19-15(22)9-14-10-24-17(21-14)25-11-16(23)20-13-6-4-12(18)5-7-13/h4-7,10H,2-3,8-9,11H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIZQJJNTBWTNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2560319.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2560322.png)

![3-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560329.png)

![3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide](/img/structure/B2560331.png)

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]propanamide](/img/structure/B2560336.png)

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560340.png)